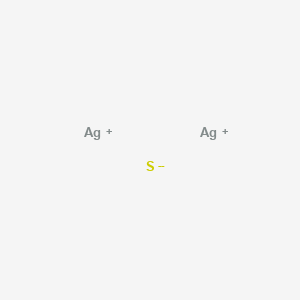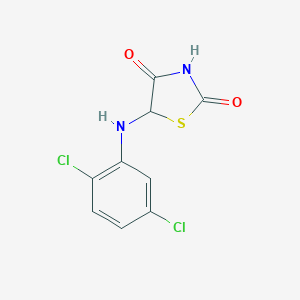
Gold chloride (VAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold chloride, traditionally known as auric chloride, is an inorganic compound composed of gold and chlorine with the molecular formula AuCl₃. It is a red crystalline solid that is hygroscopic and light-sensitive. Gold chloride is primarily used in organic synthesis and as a precursor to other gold compounds. It is also utilized in various industrial applications due to its unique properties.
Méthodes De Préparation
Gold chloride can be synthesized through several methods:
-
Direct Chlorination: : Gold metal reacts with chlorine gas to form gold chloride. This reaction is typically carried out at elevated temperatures: [ 2Au + 3Cl_2 \rightarrow 2AuCl_3 ]
-
Reduction of Tetrachloroauric Acid: : Gold chloride can also be prepared by reducing tetrachloroauric acid (HAuCl₄) with reducing agents such as phosphorus, formaldehyde, or sodium borohydride. This method is commonly used for the preparation of colloidal gold particles.
-
Industrial Production: : In industrial settings, gold chloride is produced by bubbling chlorine gas through water containing gold metal at around 50°C. The resulting gold chloride solution is stable and can be stored for extended periods .
Analyse Des Réactions Chimiques
Gold chloride undergoes various chemical reactions, including:
-
Oxidation and Reduction: : Gold chloride can be reduced to metallic gold using reducing agents like sodium borohydride or formaldehyde. It can also act as an oxidizing agent in organic reactions.
-
Substitution Reactions: : Gold chloride reacts with ligands to form coordination complexes. For example, it reacts with potassium cyanide to form potassium dicyanoaurate: [ AuCl_3 + 4KCN \rightarrow K[Au(CN)_4] + 3KCl ]
-
Decomposition: : When heated, gold chloride decomposes to form gold and chlorine gas: [ 2AuCl_3 \rightarrow 2Au + 3Cl_2 ]
Applications De Recherche Scientifique
Gold chloride has a wide range of scientific research applications:
-
Chemistry: : It is used as a catalyst in organic synthesis and for the preparation of gold nanoparticles. Gold chloride is also employed in the doping of organic conducting compounds to enhance their conductivity .
-
Biology and Medicine: : Gold chloride is used in the synthesis of gold nanoparticles, which have applications in drug delivery, contrast-enhanced optical imaging, and photothermal therapy. It is also utilized in immunoelectron microscopy for the localization of antigens in cells and tissues .
-
Industry: : Gold chloride is used in the production of gold cages for surface plasmonics and surface-enhanced Raman spectroscopy. It is also employed in the preparation of nanocrystalline superlattices in gold colloidal solutions .
Mécanisme D'action
The mechanism of action of gold chloride involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition: : Gold chloride interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin. These interactions can inhibit enzyme activity and trigger cellular responses .
-
Autophagy and Apoptosis: : Some gold chloride complexes induce autophagy or interact with topoisomerase I or the ubiquitin-proteasome system, leading to cell death via reactive oxygen species (ROS) generation .
Comparaison Avec Des Composés Similaires
Gold chloride can be compared with other gold halides and similar compounds:
-
Gold (I) Chloride (AuCl): : Unlike gold chloride, gold (I) chloride is a yellow solid that is less stable and decomposes at lower temperatures. It is prepared by the thermal decomposition of gold chloride .
-
Gold (III) Bromide (AuBr₃): : Gold (III) bromide is similar to gold chloride in structure and reactivity. Both compounds form trihalides and have square planar coordination geometry .
-
Gold (III) Fluoride (AuF₃): : Gold (III) fluoride is another gold halide that can be synthesized from gold chloride. It shares similar properties but is less commonly used .
Gold chloride stands out due to its versatility in various chemical reactions and its extensive applications in scientific research and industry.
Propriétés
Numéro CAS |
11118-27-7 |
|---|---|
Formule moléculaire |
AuCl- |
Poids moléculaire |
232.42 g/mol |
Nom IUPAC |
gold;chloride |
InChI |
InChI=1S/Au.ClH/h;1H/p-1 |
Clé InChI |
HZYWFQBABNUAAP-UHFFFAOYSA-M |
SMILES |
[Cl-].[Au] |
SMILES canonique |
[Cl-].[Au] |
Numéros CAS associés |
10294-29-8 (AuCl) 10294-30-1 (AuCl3 dihydrate) 13453-07-1 (AuCl3) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
